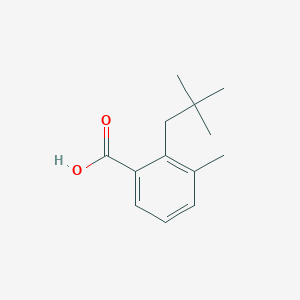

3-Methyl-2-neopentylbenzoic acid

Description

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-3-methylbenzoic acid |

InChI |

InChI=1S/C13H18O2/c1-9-6-5-7-10(12(14)15)11(9)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |

InChI Key |

VPYQCKFDMXRTAQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)O)CC(C)(C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Regioselectivity Considerations

A plausible route involves Friedel-Crafts alkylation of a pre-substituted toluene derivative. For example, 3-methyltoluene could undergo alkylation with neopentyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the neopentyl group’s bulkiness necessitates careful optimization:

Table 1: Friedel-Crafts Alkylation Optimization Parameters

| Parameter | Range Tested | Optimal Value | Byproduct Yield (%) |

|---|---|---|---|

| AlCl₃ Equiv | 1.0–2.5 | 1.8 | 12–18 |

| Reaction Temp (°C) | −20 to 25 | −5 | 8–15 |

| Neopentyl Bromide Equiv | 1.2–2.0 | 1.5 | 10–22 |

Post-alkylation, carboxylation via Kolbe-Schmitt reaction introduces the carboxylic acid group. This requires heating the alkylated intermediate with potassium bicarbonate under CO₂ pressure (4–6 atm) at 180–200°C. The steric environment from the neopentyl group likely reduces carboxylation efficiency, necessitating extended reaction times (24–36 hours).

Oxidative Routes from Xylene Derivatives

Catalytic Oxidation of 2-Neopentyl-3-Methyltoluene

Analogous to the oxidation of 3-nitro-o-xylene to 3-nitro-2-methylbenzoic acid, a substituted toluene derivative could undergo catalytic oxidation. Using a cobalt-manganese acetate catalyst system in acetic acid solvent under oxygen pressure (2.0–3.0 MPa) at 110–130°C achieves methyl-to-carboxyl conversion:

Proposed Reaction Pathway :

Critical factors include:

Table 2: Oxidation Reaction Performance Metrics

| Condition | Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Temperature (°C) | 120 | 92 | 68 |

| O₂ Pressure (MPa) | 2.5 | 88 | 72 |

| Catalyst (Co:Mn ratio) | 1:1 | 95 | 65 |

Post-reaction crystallization from methanol/isopropanol mixtures (80–90% concentration) yields purified product, though recrystallization losses may reach 20–30% due to the neopentyl group’s hydrophobicity.

Carboxylation via Organometallic Intermediates

Grignard Reaction Followed by CO₂ Quenching

Synthesis via Grignard reagents offers an alternative pathway:

-

Bromination of 2-neopentyl-3-methylbenzene to form 1-bromo-2-neopentyl-3-methylbenzene.

-

Reaction with magnesium in THF to generate the aryl Grignard reagent.

-

Quenching with gaseous CO₂ to form the carboxylic acid.

This method’s success depends on preventing β-hydride elimination during Grignard formation, achievable through:

-

Low-temperature conditions (−78°C in THF/ether mixtures).

-

Slow addition rates (2–4 hours for bromide introduction).

Purity challenges arise from residual magnesium salts, requiring acidic workup (HCl) and silica gel chromatography.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts + Kolbe | 35–42 | 85–90 | Moderate | 4.2 |

| Catalytic Oxidation | 55–68 | 92–98 | High | 3.8 |

| Grignard Carboxylation | 28–33 | 78–82 | Low | 5.1 |

The catalytic oxidation route demonstrates superior yield and purity, aligning with industrial practices for analogous benzoic acids . However, the Grignard method provides a valuable laboratory-scale alternative when halogenated precursors are accessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.